(Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Overview
Description
(Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that features a benzofuran core, a thiophene ring, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a condensation reaction with a thiophene-containing aldehyde.
Esterification: The final step involves the esterification of the intermediate compound with methyl propanoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
In industry, the compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells. Its ability to undergo various chemical reactions also makes it a versatile intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism by which (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exerts its effects depends on its interaction with molecular targets. The compound’s benzofuran core and thiophene ring can interact with enzymes or receptors, potentially modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
(Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-5-yl)oxy)propanoate: Similar structure but with a different substitution pattern on the benzofuran ring.
(Z)-ethyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
The unique combination of the benzofuran core, thiophene ring, and propanoate ester group in (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-10(17(19)20-2)21-11-5-6-13-14(8-11)22-15(16(13)18)9-12-4-3-7-23-12/h3-10H,1-2H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXVIYMYLNQZND-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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